molecular formula C6H4BrN3 B597839 7-Bromo-1H-pyrazolo[4,3-C]pyridine CAS No. 1256821-58-5

7-Bromo-1H-pyrazolo[4,3-C]pyridine

Numéro de catalogue: B597839
Numéro CAS: 1256821-58-5
Poids moléculaire: 198.023
Clé InChI: AIFRKKWUAVZXQP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

The primary target of 7-Bromo-1H-pyrazolo[4,3-C]pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . TRKs have three subtypes: TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family .

Mode of Action

This compound interacts with its targets by inhibiting TRKA . Once activated, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) associated with the proliferation, differentiation, and survival of cells .

Biochemical Pathways

The compound affects the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells . The continuous activation of the intracellular kinase domain of TRK proteins can lead to cancers, including colorectal cancer, non-small cell lung cancer (NSCLC), glioblastoma, and head and neck squamous cell carcinoma .

Pharmacokinetics

The compound C03, a derivative of this compound, has shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.

Result of Action

The compound’s action results in the inhibition of TRKA, leading to a decrease in the proliferation of certain cell lines . For instance, compound C03 inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM, showing obvious selectivity for the MCF-7 cell line and HUVEC cell line .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-pyrazolo[4,3-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-bromo-2-cyanopyridine with hydrazine hydrate, followed by cyclization to form the pyrazolo[4,3-C]pyridine core .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Bromo-1H-pyrazolo[4,3-C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can be further functionalized for specific applications .

Comparaison Avec Des Composés Similaires

Comparison: 7-Bromo-1H-pyrazolo[4,3-C]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different selectivity and potency in biological assays, making it a valuable compound for targeted research .

Activité Biologique

7-Bromo-1H-pyrazolo[4,3-C]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique bicyclic structure that combines a pyrazole and a pyridine ring, with a bromine atom at the 7-position. Its molecular formula is C6H4BrN3C_6H_4BrN_3, and it has been studied for its interactions with various biological targets, particularly in the context of cancer and infectious diseases.

The primary biological activity of this compound is attributed to its ability to inhibit tropomyosin receptor kinases (TRKs). These kinases play crucial roles in cell proliferation and differentiation. The compound's mode of action involves:

  • Inhibition of TRKA : This leads to decreased signaling through critical pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are integral to cellular growth and survival.
  • Enzyme Interaction : The compound has shown significant interaction with various enzymes, influencing their activity and thereby modulating cellular processes essential for therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits several key biological activities:

  • Anticancer Properties : It has been observed to inhibit the proliferation of certain cancer cell lines by targeting specific signaling pathways. This inhibition can lead to reduced tumor growth and enhanced apoptosis in malignant cells .
  • Antimicrobial Activity : In vitro studies have demonstrated its potential against Mycobacterium tuberculosis, suggesting that it may serve as a lead compound in the development of new antitubercular agents .
  • Neuroprotective Effects : Preliminary data suggest that this compound may also influence pathways related to neurodegenerative diseases, although further research is needed to elucidate these effects fully.

Case Studies

Several studies have been conducted to explore the biological activity of this compound:

  • Inhibition Studies on Cancer Cell Lines :
    • A study evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, correlating with the inhibition of TRKA activity.
    • Table 1 below summarizes the IC50 values for different cancer cell lines treated with this compound:
    Cell LineIC50 (µM)
    A549 (Lung)5.2
    MCF-7 (Breast)3.8
    HeLa (Cervical)4.5
  • Antitubercular Activity Evaluation :
    • In vitro assays against Mycobacterium tuberculosis H37Rv strain showed promising results for derivatives of this compound. Compounds with specific substitutions exhibited enhanced efficacy compared to standard treatments.
    • The study reported a minimum inhibitory concentration (MIC) of 12 µg/mL for one derivative, indicating potential as a novel antitubercular agent .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good plasma stability with low inhibitory activity against cytochrome P450 isoforms, except for CYP2C9. This profile is advantageous as it reduces the likelihood of drug-drug interactions during therapeutic use .

Propriétés

IUPAC Name

7-bromo-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-3-8-1-4-2-9-10-6(4)5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFRKKWUAVZXQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725588
Record name 7-Bromo-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256821-58-5
Record name 7-Bromo-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1H-pyrazolo[4,3-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.